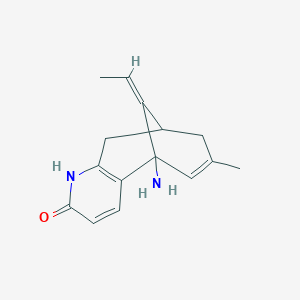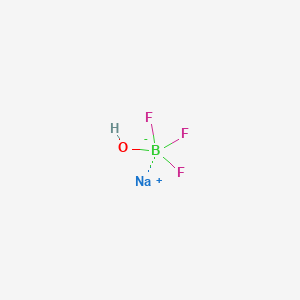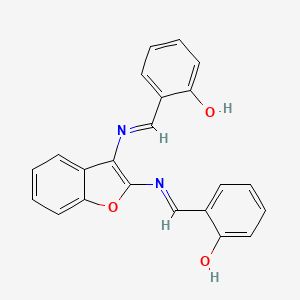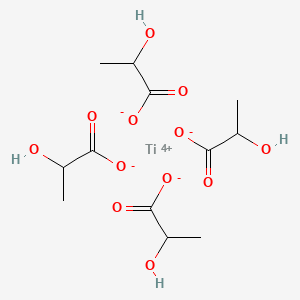
NICKEL TIN OXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nickel tin oxide involves several methods, including sol-gel processes, hydrothermal methods, and electrochemical deposition. One notable method is the preparation of dendritic nanoporous nickel oxide and tube-like nickel–tin oxide electrodes through a galvanic displacement reaction in an aqueous electrolyte containing chlorine ions, which dramatically accelerates the reaction. This process results in materials with high capacitance and excellent cycle stability, making them suitable for supercapacitor applications (Kai Zhuo et al., 2013).
Molecular Structure Analysis
Nickel tin oxide's molecular structure can be analyzed through various techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These analyses reveal that NiSnO can form in different phases and structures, depending on the synthesis method and conditions. For instance, nickel-doped tin oxide nanoparticles synthesized using the sol–gel method show the formation of a single-phase rutile structure with particle sizes varying as the nickel content increases (A. Azam et al., 2010).
Chemical Reactions and Properties
Nickel tin oxide participates in various chemical reactions, especially as a catalyst in electrochemical processes. For example, mixed nickel-iron oxides, including nickel tin oxides, have shown great interest as electrocatalysts for the oxygen evolution reaction (OER), a critical process for hydrogen gas generation from water electrolysis. These materials' activity for OER can be significantly affected by their composition and the synthesis method (Jeremy A. Bau et al., 2015).
Physical Properties Analysis
The physical properties of nickel tin oxide, such as morphology, porosity, and crystallinity, are crucial for their performance in applications like supercapacitors and sensors. For instance, the electrochemically anodic deposition method yields nanostructured nickel oxide films with intercrossing nanoflake and highly porous morphologies, showing significant promise in electrochromic applications (Mao-Sung Wu & C. Yang, 2007).
Chemical Properties Analysis
The chemical properties of nickel tin oxide, such as oxidation states, conductivity, and reactivity, are essential for their functionality in various devices. For example, nickel-doped tin oxide exhibits improved electrical properties, including dielectric constant, loss tangent, and ac conductivity, which are crucial for applications in ceramic capacitors and other electronic devices (A. Azam et al., 2010).
Wissenschaftliche Forschungsanwendungen
Supercapacitors and Electrochemical Capacitors
Nickel oxide (NiO) has garnered attention for supercapacitor applications due to its low toxicity, affordability, and environmental friendliness. The performance of NiO in supercapacitors is influenced by its morphology, surface area, particle size, porosity, and crystallinity. NiO-based composites often exhibit higher specific capacitance due to synergetic effects between components. Various preparation strategies such as hydrothermal/solvothermal methods, electrospinning, and microwave-assisted methods significantly affect their electrochemical performance (Jiangshan Zhao et al., 2019).
Environmental and Health Impact
The exceptional properties of nickel nanomaterials have been exploited in numerous applications, including electrical conductors, batteries, and biomaterials. However, the increased bioavailability and bio-reactivity of these nanomaterials may pose potential adverse health effects. Oxidic nickel nanoparticles, including NiO and nickel hydroxide (Ni(OH)₂), have been studied for their toxicity, emphasizing the need for further research to better understand their exposure-dose-response relationship (Sharlee L. More et al., 2021).
Gas Sensing Materials
Tin dioxide (SnO₂) is a model system for metal oxide gas sensor materials. Surface science studies of SnO₂ have contributed to understanding its gas sensing properties, which depend strongly on surface composition. These insights are crucial for developing sensors with improved sensitivity and selectivity (M. Batzill, 2006).
Dye-Sensitized Solar Cells (DSSCs)
SnO₂ is a promising candidate for DSSCs due to its high electrical conductivity and optical transparency. Despite its potential, SnO₂-based DSSCs exhibit lower photoconversion efficiency compared to TiO₂-based cells, attributed to intrinsic limitations such as lower conduction band energy. Efforts to overcome these limitations include strategies to increase dye uptake and reduce recombination by doping and developing novel morphologies (Qamar Wali et al., 2015).
Lead-Free Solder Alloys
Tin-silver-copper (Sn-Ag-Cu) lead-free solder alloys have emerged as a viable alternative to conventional tin-lead alloys, offering environmental benefits and compliance with regulations. Research focuses on improving their microstructure, melting point, mechanical properties, and wettability through the addition of different elements or nanoparticles (M. Aamir et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
12035-38-0 |
|---|---|
Produktname |
NICKEL TIN OXIDE |
Molekularformel |
NiO3Sn |
Molekulargewicht |
225.4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








